molecular formula C18H15N5S B2404092 6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-22-3

6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2404092
CAS RN: 868970-22-3
M. Wt: 333.41
InChI Key: FUXNANJTGFYQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds such as [1,2,4]triazolo[4,3-b][1,3,4]thiadiazines have been synthesized via acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which our compound of interest belongs, has been reported to exhibit anticancer activity . The structure-activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Antimicrobial Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antimicrobial activity . This makes them potential candidates for the development of new antibacterial agents to fight multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

These compounds have also been reported to possess analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of conditions associated with pain and inflammation .

Antioxidant Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated antioxidant activity . This could make them useful in managing conditions associated with oxidative stress .

Antiviral Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have shown antiviral properties . This suggests potential applications in the treatment of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This broad spectrum of enzyme inhibition suggests potential applications in various therapeutic areas .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown activity against tuberculosis . This suggests potential applications in the treatment of this infectious disease .

Drug Design and Development

The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is of profound importance in drug design, discovery, and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

properties

IUPAC Name

6-[(3-methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-3-2-4-14(11-13)12-24-17-6-5-16-20-21-18(23(16)22-17)15-7-9-19-10-8-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNANJTGFYQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((3-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.